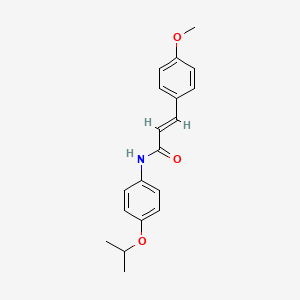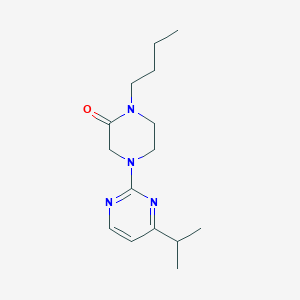
N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as IMMA, and it is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling and glucose metabolism, making IMMA a promising candidate for the treatment of diabetes and related metabolic disorders.
Mechanism of Action
IMMA works by inhibiting the activity of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which is a negative regulator of insulin signaling. By inhibiting N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, IMMA increases the activity of insulin signaling pathways, leading to improved glucose uptake and metabolism. This mechanism of action has been extensively studied and validated in preclinical models.
Biochemical and Physiological Effects:
IMMA has been shown to have significant effects on glucose metabolism and insulin sensitivity in preclinical models. Studies have demonstrated that IMMA improves glucose tolerance and insulin sensitivity in both obese and diabetic animal models. Additionally, IMMA has been shown to reduce body weight and improve lipid metabolism in these models.
Advantages and Limitations for Lab Experiments
IMMA has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which makes it a valuable tool for studying the role of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide in insulin signaling and glucose metabolism. Additionally, IMMA has been extensively characterized in preclinical models, which provides a strong foundation for further research.
However, there are also limitations to using IMMA in laboratory experiments. One limitation is that IMMA is not currently approved for use in humans, which limits its potential clinical applications. Additionally, the effects of IMMA on other cellular pathways and systems are not fully understood, which may limit its utility in certain experimental contexts.
Future Directions
There are several future directions for research on IMMA. One area of interest is the development of new diabetes treatments based on IMMA and other N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of IMMA and its effects on other cellular pathways and systems. Finally, the potential side effects and safety profile of IMMA need to be further characterized in preclinical and clinical studies.
Synthesis Methods
The synthesis of IMMA involves the reaction of 4-isopropoxyphenylboronic acid and 4-methoxyphenylacryloyl chloride in the presence of a palladium catalyst. This reaction yields IMMA in high yield and purity. The synthesis of IMMA has been optimized to reduce the number of steps and improve the overall efficiency of the process.
Scientific Research Applications
IMMA has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Studies have shown that IMMA is a potent inhibitor of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which leads to increased insulin sensitivity and improved glucose metabolism. This makes IMMA a promising candidate for the development of new diabetes treatments.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-18-11-7-16(8-12-18)20-19(21)13-6-15-4-9-17(22-3)10-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUOXXRVUEWBK-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)
![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)
![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)

![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)